Nifurpirinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Bacterial Pathogens in Fish

Nifurpirinol can be a valuable tool for isolating and identifying specific bacterial pathogens affecting fish. Researchers can use it to selectively inhibit the growth of some bacterial communities in a sample, allowing them to isolate and study the bacteria resistant to nifurpirinol, which are likely the culprits behind the infection. This targeted approach can aid in developing more effective treatment strategies ().

Evaluating Treatment Efficacy

Nifurpirinol can be used in controlled laboratory settings to evaluate the effectiveness of new or existing antibiotics against specific fish pathogens. By exposing infected fish to varying concentrations of the treatment drug compared to control groups, researchers can assess the drug's ability to inhibit bacterial growth and improve fish health. This helps determine the optimal dosage and efficacy of potential treatments ().

Understanding Antibiotic Resistance

Research involving nifurpirinol can contribute to understanding the development of antibiotic resistance in fish pathogens. By exposing bacterial cultures to sub-lethal doses of nifurpirinol and monitoring the emergence of resistant strains, scientists can gain insights into the mechanisms bacteria employ to evade treatment. This knowledge is crucial for developing new antibiotics and implementing strategies to slow resistance development ().

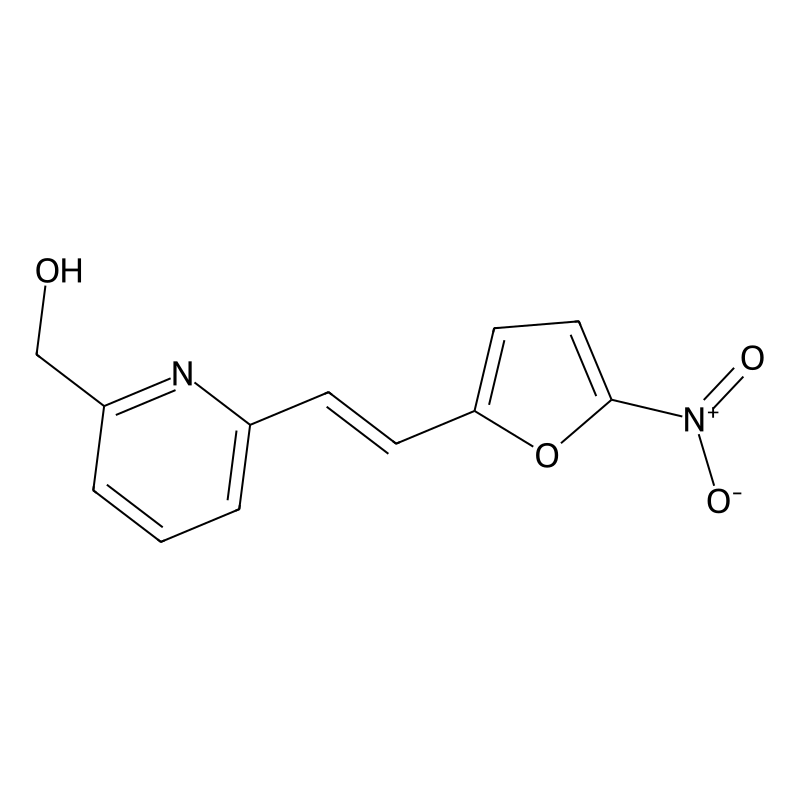

Nifurpirinol is a synthetic compound belonging to the class of organic compounds known as nitrofurans, characterized by a furan ring that contains a nitro group. Its IUPAC name is {6-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl}methanol, and it has the molecular formula . Nifurpirinol is primarily recognized for its antibacterial properties and has been studied for its potential use in veterinary medicine.

Nifurpirinol acts as a prodrug, a compound that requires conversion to an active form within the body. In this case, the conversion relies on the presence of bacterial nitroreductase enzymes. These enzymes are commonly found in specific types of bacteria but can also be expressed in certain engineered cell lines []. When Nifurpirinol comes into contact with nitroreductase, it undergoes a bioreduction process. This activation step transforms Nifurpirinol into a cytotoxic metabolite, which ultimately leads to cell death [].

This targeted cell ablation strategy offers researchers a valuable tool for studying various biological processes. For example, Nifurpirinol has been successfully employed to ablate pancreatic beta cells, osteoblasts, and dopaminergic neurons in research models [].

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: The furan ring may undergo reduction, leading to the formation of dihydrofuran derivatives.

- Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents involved in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The outcomes of these reactions depend significantly on the specific conditions and reagents utilized .

Nifurpirinol exhibits notable biological activity, primarily as an antibacterial agent. It interferes with bacterial enzyme systems, particularly those involved in glucose and pyruvate degradation, leading to bacterial cell death. Its mechanism of action includes:

- Inhibition of DNA Synthesis: Nifurpirinol disrupts DNA synthesis at concentrations higher than the minimal inhibitory concentration, also affecting RNA and protein synthesis .

- Cellular Effects: It triggers significant ablation in various cell types, including pancreatic beta cells, osteoblasts, and dopaminergic neurons, indicating potential cytotoxic effects .

The synthesis of nifurpirinol involves a multi-step process:

- Formation of Intermediate: 2-acetylfuran is reacted with nitromethane in the presence of a base to produce 2-(5-nitro-2-furyl)vinyl ketone.

- Final Product Formation: This intermediate is then reacted with 2-pyridinemethanol under basic conditions to yield nifurpirinol .

Nifurpirinol has been primarily explored for its use as an antibiotic in veterinary medicine. Its antibacterial properties make it a candidate for treating infections in animals. Additionally, its unique mechanism of action may offer advantages over traditional antibiotics, particularly against resistant strains .

Research on nifurpirinol's interactions with other compounds is limited but essential for understanding its pharmacological profile. It has been shown to affect various biochemical pathways, particularly those related to bacterial metabolism. Further studies are needed to elucidate its interactions with other drugs and biological systems .

Nifurpirinol shares structural and functional similarities with several other compounds within the nitrofuran class. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nitrofurantoin | Contains a furan ring with multiple nitro groups | Primarily used for urinary tract infections |

| Furazolidone | Similar furan structure with a different side chain | Used as an antibacterial agent in both humans and animals |

| Nifurtimox | Contains a furan ring and is used against Trypanosomiasis | Exhibits antiprotozoal activity |

Uniqueness of Nifurpirinol

Nifurpirinol stands out due to its specific mechanism targeting bacterial enzyme systems rather than merely inhibiting growth through traditional pathways. This unique action may allow it to be effective against bacteria that have developed resistance to other antibiotics .

Nifurpirinol demonstrates specific substrate properties for bacterial nitroreductase enzymes, establishing it as a highly selective prodrug compound [1] [2] [3]. The enzyme substrate specificity exhibits remarkable variation across different bacterial species and nitroreductase isoforms.

Bacterial nitroreductases belonging to the oxygen-insensitive Type I family show the highest affinity for nifurpirinol [4] [5]. Escherichia coli NfsB, one of the most thoroughly characterized nitroreductases, demonstrates exceptional catalytic efficiency with nifurpirinol compared to conventional substrates like metronidazole [2] [3]. Studies reveal that nifurpirinol functions as a substrate 2,000-fold more potent than metronidazole in nitroreductase-expressing systems [2] [3].

The substrate recognition mechanism involves specific binding interactions within the enzyme active site. Nitroreductases utilize flavin mononucleotide as the prosthetic group and require reduced nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron donors [6] [7]. The enzyme-substrate complex formation depends on the molecular architecture of the nitrofuran ring system and the conjugated vinyl-pyridine moiety present in nifurpirinol [1] [8].

Cofactor preferences vary significantly among nitroreductase isoforms. Streptomyces mirabilis nitroreductase demonstrates preferential utilization of nicotinamide adenine dinucleotide over nicotinamide adenine dinucleotide phosphate [6], while Sphingopyxis species nitroreductase NfnB specifically requires nicotinamide adenine dinucleotide phosphate for optimal catalytic activity [5]. This cofactor specificity directly influences the substrate turnover rates and overall enzymatic efficiency with nifurpirinol.

The kinetic parameters for nifurpirinol reduction show substantial variation across enzyme sources. Enterobacter cloacae nitroreductase exhibits a Michaelis constant of 2.4 micromolar for para-nitrobenzoic acid, providing comparative reference for nitroaromatic substrate binding [7]. However, nifurpirinol consistently demonstrates superior binding affinity compared to conventional nitroreductase substrates across multiple enzyme systems [2] [3].

Reductive Activation Pathways and Reactive Intermediate Formation

The reductive activation mechanism of nifurpirinol involves sequential electron transfer reactions that generate multiple reactive intermediates [9] [10] [11]. The initial step comprises one-electron reduction of the nitro group, forming a highly unstable nitro radical anion [9] [12]. This primary intermediate exhibits extreme oxygen sensitivity and undergoes rapid reoxidation under aerobic conditions, potentially leading to futile cycling [13] [9].

Sequential reduction pathways proceed through distinct mechanistic routes depending on oxygen availability and cellular reducing conditions [13] [9]. Under anaerobic or low-oxygen environments, the nitro radical anion accepts additional electrons to form nitroso intermediates through two-electron reduction processes [9] [11]. These nitroso compounds represent critical branch points in the activation pathway, potentially leading to either further reduction to hydroxylamine derivatives or alternative reactive species formation [9] [12].

The hydroxylamine intermediate formation constitutes a pivotal step in nifurpirinol bioactivation [9] [11]. This moderately stable intermediate can undergo spontaneous or enzyme-catalyzed conversion to highly reactive nitrenium ion species [13]. Nitrenium ions demonstrate extreme electrophilic reactivity and readily form covalent adducts with nucleophilic cellular components, particularly deoxyribonucleic acid bases [13] [14].

Reactive oxygen species generation occurs as a secondary consequence of nifurpirinol metabolism [13] [9]. The reduction process can produce superoxide anions, hydrogen peroxide, and hydroxyl radicals through electron transfer to molecular oxygen [9]. These reactive oxygen species contribute significantly to the overall genotoxic profile of nifurpirinol by inducing oxidative deoxyribonucleic acid damage [15] [16].

The metabolite stability varies considerably across the reduction pathway intermediates. While the initial nitro radical anion exhibits microsecond-scale lifetimes, nitroso intermediates may persist for seconds to minutes under appropriate conditions [9]. Hydroxylamine derivatives demonstrate the greatest stability among reduction products, potentially allowing cellular accumulation and subsequent conversion to more reactive species [9] [11].

Alternative activation routes may involve direct nucleophilic attack on the activated nitro group or metal-catalyzed reduction mechanisms [9] [12]. These pathways can generate distinct reactive intermediate profiles, potentially altering the selectivity and potency of cellular damage induced by nifurpirinol [13] [9].

Comparative Efficacy Against Bacterial versus Eukaryotic Systems

The selective toxicity profile of nifurpirinol demonstrates remarkable specificity for bacterial systems over eukaryotic cells, primarily attributed to differential nitroreductase expression levels [2] [3] [21]. Bacterial cells naturally express high concentrations of oxygen-insensitive nitroreductases, while most eukaryotic cells contain minimal or absent nitroreductase activity [4] [5] [21].

Bacterial susceptibility shows consistent patterns across multiple species. Escherichia coli and Salmonella species demonstrate effective concentrations ranging from 0.1 to 1 micromolar [17] [22]. Clostridium species exhibit similar sensitivity profiles with effective concentrations between 0.5 to 2 micromolar [4]. These concentrations align with the natural nitroreductase expression levels in these bacterial genera [4] [6].

Eukaryotic cell responses differ significantly from bacterial systems. Human cells and other mammalian cell lines typically require concentrations exceeding 10 micromolar to observe cytotoxic effects [21]. This represents approximately a 10 to 100-fold higher concentration requirement compared to bacterial systems, indicating substantial selectivity [2] [3] [21].

Zebrafish transgenic models provide unique insights into nifurpirinol selectivity mechanisms [2] [3]. Zebrafish engineered to express bacterial nitroreductase in specific cell types demonstrate targeted cell ablation at concentrations as low as 0.05 micromolar [2] [3]. This transgenic approach confirms that nitroreductase expression, rather than species-specific factors, determines nifurpirinol sensitivity [2] [3].

The therapeutic window calculations reveal substantial safety margins for potential therapeutic applications. The ratio between eukaryotic toxic concentrations and bacterial effective concentrations ranges from 10:1 to 100:1, depending on the specific bacterial species and eukaryotic cell type evaluated [21]. This selectivity index compares favorably with many conventional antibiotics [23] [21].

Resistance mechanisms in bacterial systems primarily involve nitroreductase gene mutations or expression modifications [4] [24]. Escherichia coli mutants lacking functional NfsA demonstrate 2-fold increases in nifurpirinol minimum inhibitory concentrations [24]. However, complete resistance requires multiple gene disruptions, suggesting that nifurpirinol utilizes multiple nitroreductase pathways [4] [24].

Cross-resistance patterns with other nitroaromatic compounds show variable relationships. While nifurpirinol-resistant mutants may exhibit reduced sensitivity to nitrofurantoin or metronidazole, the magnitude of cross-resistance typically remains modest compared to primary resistance development [4] [24]. This suggests distinct substrate recognition patterns among different nitroaromatic prodrugs [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Bergemann D, Massoz L, Bourdouxhe J, Carril Pardo CA, Voz ML, Peers B, Manfroid I. Nifurpirinol: A more potent and reliable substrate compared to metronidazole for nitroreductase-mediated cell ablations. Wound Repair Regen. 2018 Mar;26(2):238-244. doi: 10.1111/wrr.12633. Epub 2018 May 19. PubMed PMID: 29663654.

3: Nakamura Y, Fukushima H, Tomita I, Kimura I. Mutagenicity of nifurpirinol (P-7138) in Escherichia coli WP2 and Salmonella typhimurium TA100. Mutat Res. 1982 Apr;104(1-3):61-6. PubMed PMID: 7043255.

4: Takase Y, Nakamura S, Ishiyama M, Shimizu M. Inhibition of the synthesis of macromolecules in Escherichia coli by nitrofuran derivatives. 3. Nifurpirinol. Chem Pharm Bull (Tokyo). 1973 Jan;21(1):144-8. PubMed PMID: 4576103.

5: Tamse CT, Gacutan RQ. Acute toxicity of nifurpirinol, a fish chemotherapeutant, to milkfish (Chanos chanos) fingerlings. Bull Environ Contam Toxicol. 1994 Mar;52(3):346-50. PubMed PMID: 8142702.

6: Kaufmann A, Butcher P, Maden K, Walker S, Widmer M. Determination of nitrofuran and chloramphenicol residues by high resolution mass spectrometry versus tandem quadrupole mass spectrometry. Anal Chim Acta. 2015 Mar 3;862:41-52. doi: 10.1016/j.aca.2014.12.036. Epub 2014 Dec 24. PubMed PMID: 25682427.

7: Kimura I, Taniguchi N, Kumai H, Tomita I, Kinae N, Yoshizaki K, Ito M, Ishikawa T. Correlation of epizootiological observations with experimental data: chemical induction of chromatophoromas in the croaker, Nibea mitsukurii. Natl Cancer Inst Monogr. 1984 May;65:139-54. PubMed PMID: 6431288.

8: MacMillan JR, Schnick RA, Fornshell G. Stakeholder position paper: aquaculture producer. Prev Vet Med. 2006 Feb 24;73(2-3):197-202. Epub 2005 Nov 9. PubMed PMID: 16289382.

9: Ferguson HW, Moccia RD. Disseminated hexamitiasis in Siamese fighting fish. J Am Vet Med Assoc. 1980 Nov 1;177(9):854-7. PubMed PMID: 7451326.

10: Kimura I, Kinae N, Kumai H, Yamashita M, Nakamura G, Ando M, Ishida H, Tomita I. Environment: peculiar pigment cell neoplasm in fish. J Invest Dermatol. 1989 May;92(5 Suppl):248S-254S. PubMed PMID: 2715659.

11: Nose N, Hoshino Y, Kikuchi Y, Horie M, Saitoh K, Kawachi T, Nakazawa H. Simultaneous liquid chromatographic determination of residual synthetic antibacterials in cultured fish. J Assoc Off Anal Chem. 1987 Jul-Aug;70(4):714-7. PubMed PMID: 3624182.

12: Angelini NM, Seigneur GN. [Disease of the fins of Rhamdia sapo. Isolation of the etiological agents and experimental infection]. Rev Argent Microbiol. 1988 Jan-Mar;20(1):37-48. Spanish. PubMed PMID: 3140294.